REACTION_CXSMILES
|
[CH2:1]1[N:9]2[C:4](=[N:5][S:6](=[O:15])(=[O:14])[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)[CH2:3][CH2:2]1.[N+:16]([O-])([O-:18])=[O:17].[K+]>OS(O)(=O)=O>[N+:16]([C:12]1[CH:11]=[CH:10][C:8]2[N:9]3[CH2:1][CH2:2][CH2:3][C:4]3=[N:5][S:6](=[O:14])(=[O:15])[C:7]=2[CH:13]=1)([O-:18])=[O:17] |f:1.2|
|
Name
|
1,2,3,5-tetrahydrobenzo[e]pyrrolo[2,1-c]-1,2,4-thiadiazine-5,5-dioxide
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=NS(C3=C(N21)C=CC=C3)(=O)=O
|
Name
|
KNO3
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
and stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N3C(=NS2(=O)=O)CCC3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |